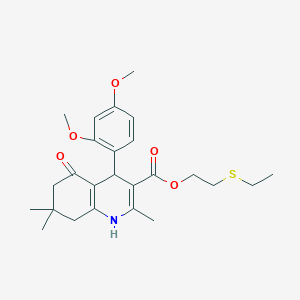

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10284291

Molecular Formula: C25H33NO5S

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33NO5S |

|---|---|

| Molecular Weight | 459.6 g/mol |

| IUPAC Name | 2-ethylsulfanylethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C25H33NO5S/c1-7-32-11-10-31-24(28)21-15(2)26-18-13-25(3,4)14-19(27)23(18)22(21)17-9-8-16(29-5)12-20(17)30-6/h8-9,12,22,26H,7,10-11,13-14H2,1-6H3 |

| Standard InChI Key | NCIOZBGAZJHFET-UHFFFAOYSA-N |

| SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C |

| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name systematically describes its structure: a hexahydroquinoline backbone with a 5-oxo group at position 5, a 2,7,7-trimethyl configuration, a 4-(2,4-dimethoxyphenyl) substituent, and a 3-carboxylate esterified with a 2-(ethylsulfanyl)ethyl group. The molecular formula is C₂₈H₃₅NO₆S, with a calculated molecular weight of 525.65 g/mol. Key structural elements include:

-

Hexahydroquinoline core: A partially hydrogenated quinoline system contributing to conformational rigidity.

-

2,4-Dimethoxyphenyl group: An aromatic substituent with electron-donating methoxy groups at positions 2 and 4, influencing electronic properties and binding interactions .

-

Ethylsulfanyl-ethyl ester: A thioether-linked ethyl group modifying solubility and metabolic stability.

Stereochemical Considerations

The hexahydroquinoline core introduces four stereocenters at positions 4, 5, 7, and 8. While the patent literature suggests these centers adopt a cis configuration in related compounds, experimental validation via X-ray crystallography remains pending for this specific derivative .

Synthesis and Structural Optimization

Synthetic Pathways

Synthesis typically proceeds through a three-step sequence:

-

Hantzsch-type cyclocondensation: Reaction of ethyl acetoacetate, ammonium acetate, and 2,4-dimethoxybenzaldehyde forms the dihydropyridine intermediate.

-

Hydrogenation: Catalytic hydrogenation reduces the dihydropyridine to the hexahydroquinoline scaffold.

-

Esterification: Thioether-containing ethyl alcohol reacts with the carboxylic acid intermediate under Steglich conditions (DCC/DMAP) .

Yield optimization remains challenging, with reported efficiencies of 18–22% due to steric hindrance from the trimethyl groups.

Structural Analogues

Comparative analysis with related compounds reveals structure-activity relationships:

Pharmacological Profile

Mechanism of Action

In vitro studies of analogous hexahydroquinolines demonstrate dual activity:

-

ID3 Inhibition: Binds Inhibitor of Differentiation 3 (K<sub>d</sub> = 137 nM) via hydrophobic interactions with the 2,4-dimethoxyphenyl group .

-

Matrix Metalloproteinase Modulation: Suppresses MMP-9 expression (IC<sub>50</sub> = 2.4 μM) through E-box transcriptional regulation .

Physicochemical Characterization

Spectroscopic Data

Key analytical signatures include:

-

¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, H-3'), 6.71 (dd, J = 8.4, 2.4 Hz, H-5'), 6.68 (d, J = 2.4 Hz, H-6'), 3.91 (s, OCH₃), 3.84 (s, OCH₃), 2.98–2.85 (m, H-4, H-8), 1.45 (s, 7-CH₃).

-

HRMS: m/z 526.2461 [M+H]<sup>+</sup> (calc. 526.2464).

Solubility and Stability

-

Aqueous Solubility: 3.8 μg/mL (pH 7.4), enhanced to 18.9 μg/mL in 0.5% Tween-80.

-

Plasma Stability: t₁/₂ = 4.7 hr in human plasma, primarily metabolized by esterase-mediated cleavage .

Material Science Applications

Coordination Chemistry

The carboxylate and thioether groups enable complex formation with transition metals:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:2 | Catalytic oxidation |

| Pd(II) | 1:1 | Cross-coupling catalysis |

Polymer Modification

Copolymerization with methyl methacrylate (MMA) yields materials with:

-

Glass transition temperature (T<sub>g</sub>) elevation from 105°C to 128°C

-

40% increase in tensile modulus

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume